![molecular formula C11H21N3O B13154229 1-(4-Azetidin-3-YL-piperazin-1-YL)-2-methyl-propan-1-one](/img/structure/B13154229.png)
1-(4-Azetidin-3-YL-piperazin-1-YL)-2-methyl-propan-1-one
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Overview
Description
1-(4-Azetidin-3-YL-piperazin-1-YL)-2-methyl-propan-1-one is a chemical compound with a complex structure that includes both azetidine and piperazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Azetidin-3-YL-piperazin-1-YL)-2-methyl-propan-1-one typically involves multiple steps, including the formation of the azetidine and piperazine rings, followed by their coupling. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and databases .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(4-Azetidin-3-YL-piperazin-1-YL)-2-methyl-propan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-Azetidin-3-YL-piperazin-1-YL)-2-methyl-propan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Azetidin-3-YL-piperazin-1-YL)-2-methyl-propan-1-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. Detailed studies on its mechanism of action are available in scientific literature .
Comparison with Similar Compounds
Similar Compounds
2-(4-Azetidin-3-YL-piperazin-1-YL)pyrimidine hydrochloride: Another compound with similar structural features, used in various research applications.
Substituted 1-piperidin-4-yl-4-azetidin-3-yl-piperazine derivatives: Known for their neurokinin antagonistic activity and potential therapeutic applications.
Uniqueness
1-(4-Azetidin-3-YL-piperazin-1-YL)-2-methyl-propan-1-one is unique due to its specific combination of azetidine and piperazine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
1-(4-Azetidin-3-YL-piperazin-1-YL)-2-methyl-propan-1-one, also known by its CAS number 930782-99-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action, supported by relevant studies and data.
Chemical Structure and Properties
The compound features a piperazine ring linked to an azetidine moiety, which is known to influence its biological activity. The molecular formula is C11H20N4O, indicating a moderate complexity suitable for diverse pharmacological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, research indicates that piperazine derivatives exhibit significant antiproliferative effects against various cancer cell lines.
Case Study: Induction of Apoptosis
A notable study explored the anti-proliferative properties of piperazine derivatives, including those with azetidinone structures. The compound N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide demonstrated IC50 values of 29.44 µg/ml against HeLa cells, indicating strong cytotoxicity. The mechanism involved apoptosis induction through oxidative stress, evidenced by:
- Phosphatidylserine externalization
- DNA fragmentation
- Cell-cycle arrest
These findings suggest that this compound may similarly induce apoptosis in cancer cells via mitochondrial pathways and caspase activation .
The mechanisms underlying the biological activity of this compound are likely multifaceted:
- Oxidative Stress Induction : Similar compounds have been shown to increase reactive oxygen species (ROS) levels, leading to cellular damage and apoptosis.
- Cell Cycle Arrest : The compound may interfere with cell cycle progression, particularly at the G0/G1 phase.
- Caspase Activation : Activation of caspases is a hallmark of apoptotic pathways, suggesting that this compound may trigger programmed cell death in cancer cells.
Pharmacokinetic Properties
Understanding the pharmacokinetics of this compound is crucial for assessing its viability as a therapeutic agent. Preliminary studies on similar piperazine derivatives indicate favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which enhance their drug-likeness .
Data Table: Biological Activity Summary
Activity | Cell Line | IC50 (µg/ml) | Mechanism |
---|---|---|---|
Antiproliferative | HeLa | 29.44 | Apoptosis via ROS and caspase activation |
Cytostatic Activity | NSCL (HOP-92) | 86.28 | Cell cycle arrest and apoptosis |
Antioxidant Potential | Various | N/A | Radical scavenging |
Properties
Molecular Formula |
C11H21N3O |
---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
1-[4-(azetidin-3-yl)piperazin-1-yl]-2-methylpropan-1-one |
InChI |
InChI=1S/C11H21N3O/c1-9(2)11(15)14-5-3-13(4-6-14)10-7-12-8-10/h9-10,12H,3-8H2,1-2H3 |
InChI Key |
DSSRMBZAZVABLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2CNC2 |
Origin of Product |
United States |
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